8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
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Properties
IUPAC Name |
8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNDBUCVKYNBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this spirocyclic compound. The guide combines theoretical calculations with field-proven insights into its analytical characterization, offering a self-validating framework for its study. While specific experimental data for this compound is not widely published, this guide leverages data from structurally related precursors and analogs to provide robust predictive analysis and methodologies.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol featuring a spirocyclic ketal protecting group. The core of the molecule is a 1,4-dioxaspiro[4.5]decane system, which is essentially a cyclohexane ring with one of its carbons forming a spiro junction with a 1,3-dioxolane ring. The nomenclature indicates that at the 8-position of the cyclohexane ring, there is a hydroxyl group and a 4-methoxyphenyl substituent.
The presence of the spirocyclic ketal offers protection to a carbonyl group, a common strategy in multi-step organic synthesis to allow for selective reactions on other parts of a molecule. The tertiary alcohol and the methoxy-substituted aromatic ring are key functional groups that will dictate the molecule's reactivity and potential biological interactions.
Molecular Formula and Weight
A critical first step in characterizing any molecule is the precise determination of its molecular formula and weight. There are some discrepancies in commercially available data for this compound. Through careful structural analysis and calculation, we can resolve this. The molecular structure consists of a C8H14O3 spirocyclic alcohol core and a C7H7O methoxyphenyl group, which upon bonding and subsequent protonation of the resulting alkoxide, would lead to a final molecular formula of C16H22O4.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 67019-51-6 | [1] |
| Molecular Formula | C16H22O4 | Calculated |
| Molecular Weight | 278.34 g/mol | Calculated |
| SMILES | COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O | [1] |
Note: Some databases may list a molecular formula of C15H20O4 and a molecular weight of 264.14 g/mol [2]. This is likely an error, and the values presented here are based on the named structure.
Structural Visualization
The three-dimensional arrangement of atoms is crucial for understanding the molecule's properties and interactions.
Sources
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS number and identifiers
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]
This guide focuses on 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol , a specialized tertiary alcohol intermediate. It serves as a protected precursor in the synthesis of 4,4-disubstituted cyclohexanones, which are critical pharmacophores in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Venlafaxine and Desvenlafaxine.
Identifiers and Physiochemical Profile
| Property | Detail |
| CAS Number | 67019-51-6 |
| IUPAC Name | This compound |
| Synonyms | 4-Hydroxy-4-(4-methoxyphenyl)cyclohexanone ethylene ketal; 4,4-Ethylenedioxy-1-(4-methoxyphenyl)cyclohexan-1-ol |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| SMILES | COc1ccc(cc1)C2(O)CCC3(CC2)OCCO3 |
| Appearance | White to off-white crystalline solid (recrystallized) |
| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Utility & Strategic Application
In medicinal chemistry, the direct addition of aryl Grignard reagents to 1,4-cyclohexanedione is problematic due to lack of chemoselectivity, leading to mixtures of mono- and bis-addition products.
The Solution: The 1,4-dioxaspiro[4.5]decan-8-one scaffold (a mono-ketal protected diketone) acts as a "masked" ketone. This allows for the precise installation of the aryl group at the C8 position (C4 of the original ring) without disturbing the second carbonyl functionality, which is revealed later via acid hydrolysis.
Pathway Visualization
The following diagram illustrates the strategic workflow from the protected ketone to the target alcohol and its subsequent deprotection.
Figure 1: Synthetic workflow for the selective arylation of mono-protected cyclohexanedione.
Experimental Protocol: Grignard Addition
Expert Insight: The success of this reaction hinges on temperature control. The spiro-ketal ring is generally stable to basic Grignard conditions, but high temperatures can promote side reactions or polymerization.
Materials
-
Substrate: 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Reagent: 4-Methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
-
Substrate Dissolution: Charge the flask with 1,4-dioxaspiro[4.5]decan-8-one and dissolve in anhydrous THF (5-10 volumes). Cool the solution to 0–5°C using an ice/salt bath.
-
Reagent Addition: Transfer the 4-methoxyphenylmagnesium bromide solution to the addition funnel. Add dropwise to the ketone solution over 30–45 minutes.
-
Critical Parameter: Maintain internal temperature below 20°C to maximize selectivity.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of the ketone via TLC (Mobile phase: 30% EtOAc/Hexanes) or HPLC.
-
Quench: Cool the mixture back to 0°C. Carefully quench by slow addition of saturated NH₄Cl. Caution: Exothermic.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude solid can often be recrystallized from Ethanol/Hexane or purified via silica gel chromatography if high purity (>99%) is required.
Characterization & Validation
To validate the synthesis of CAS 67019-51-6, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.35 - 7.45 | Doublet (d) | 2H | Aromatic (Ortho to alkyl) |
| 6.85 - 6.95 | Doublet (d) | 2H | Aromatic (Ortho to OMe) |
| 3.95 - 4.00 | Singlet (s) | 4H | Ethylene Ketal (-O-CH₂-CH₂-O-) |
| 3.80 | Singlet (s) | 3H | Methoxy group (-OCH₃) |
| 2.00 - 2.20 | Multiplet (m) | 4H | Cyclohexane ring (C2/C6) |
| 1.60 - 1.80 | Multiplet (m) | 4H | Cyclohexane ring (C3/C5) |
| 1.50 | Broad Singlet | 1H | Hydroxyl (-OH) |
Infrared Spectroscopy (FT-IR)
-
Broad band ~3400 cm⁻¹: O-H stretch (Tertiary alcohol).
-
Strong bands ~1100 cm⁻¹: C-O-C stretch (Cyclic ketal and ether).
-
Absence of ~1715 cm⁻¹: Confirms full consumption of the starting ketone carbonyl.
Downstream Application: Deprotection Mechanism
The utility of CAS 67019-51-6 lies in its conversion to 4-hydroxy-4-(4-methoxyphenyl)cyclohexanone . This is achieved via acid-catalyzed hydrolysis.
Mechanism Visualization
The ketal is hydrolyzed while the tertiary alcohol remains intact (under mild conditions), or dehydrates (under harsh conditions).
Figure 2: Acid-catalyzed hydrolysis mechanism removing the ethylene glycol protecting group.
Protocol for Deprotection
-
Dissolve CAS 67019-51-6 in THF/Water (4:1).
-
Add 1M HCl (0.5 eq) or p-Toluenesulfonic acid (catalytic).
-
Stir at room temperature for 1–2 hours.
-
Neutralize with NaHCO₃ and extract.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat).
-
Storage: Store in a cool, dry place. The ketal is acid-sensitive; avoid storage in acidic environments or unbuffered protic solvents for extended periods.
References
-
Zhou, J., et al. (1999). "Synthesis of Venlafaxine from Anisole."[3] Journal of China Pharmaceutical University, 30(4), 249-250.[3] (Describes the Grignard route utilizing cyclohexanone derivatives).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol (Parent Scaffold). Retrieved from [Link]
-
Wyeth (Pfizer). (1985). United States Patent 4,535,186: Cyclohexanol derivatives.[3] (Foundational patent describing aryl-cyclohexanol synthesis for antidepressants).
Sources
Safety Data Sheet (SDS) for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
An In-Depth Technical Guide to the Safe Handling of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The table below summarizes the known properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 67019-51-6 | [1] |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Purity | >95% | [1] |
| Appearance | Not explicitly stated; likely a solid or oil | - |
| Solubility | Not explicitly stated; likely soluble in organic solvents | - |
Hazard Identification and Risk Assessment
In the absence of a specific SDS, a hazard assessment must be conducted based on the chemical's structure and data from analogous compounds. The primary structural motifs of concern are the spiroketal, the tertiary alcohol, and the methoxyphenyl group.
-
Spiroketals: This class of compounds is generally considered stable. However, their synthesis and handling can involve reagents and intermediates that require careful management.[2][3]
-
Tertiary Alcohols: While generally less reactive than primary or secondary alcohols, they can still pose irritation risks.
-
Aromatic Ethers: Aromatic ethers may cause skin and eye irritation.[4]
-
Analogous Compounds: Safety data for 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) and 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) indicate potential for skin and eye irritation.[5][6][7][8] Specifically, GHS hazard statements for 1,4-dioxaspiro[4.5]decan-8-ol include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[6]
Based on this analysis, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.[9][10][11][12]
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is paramount to minimizing risk in the laboratory.[13][14][15]
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical to determine the necessary PPE. The following are the minimum requirements for handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat should be worn and buttoned to its full length. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood where dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[16]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Containers should be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.[13]
Safe Handling Workflow
The following diagram illustrates a typical workflow for the safe handling of a research chemical like this compound.
Caption: Safe handling workflow from preparation to disposal.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
General Advice: If you feel unwell, seek medical advice. Show the safety data information you have to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Emergency Response Decision Tree
The following diagram provides a decision-making framework for responding to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Toxicological Information
As previously stated, no specific toxicological studies have been performed on this compound. The toxicological assessment is based on its structural components and data from similar molecules.
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Conclusion
While this compound is a valuable compound for research and development, it must be handled with the utmost care. The lack of a comprehensive SDS necessitates a conservative approach to safety. By treating this compound as potentially hazardous and adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This guide should be used in conjunction with your institution's chemical hygiene plan and any other relevant safety resources.
References
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PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
-
GHS Training. GHS Hazard Classifications & Categories. [Link]
-
SDFINE. Safety Data Sheet for Hexane. [Link]
-
ChemSafetyPro. GHS Hazard Class and Hazard Category. [Link]
-
PubChem. GHS Classification Summary (Rev. 8, 2019). [Link]
-
Thoreauchem. This compound-67019-51-6. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]
-
Safe Work Australia. Classifying hazardous chemicals National guide. [Link]
-
PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
Wikipedia. GHS hazard statements. [Link]
-
ChemBK. 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: diethyl ether. [Link]
-
Royal Society of Chemistry. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
-
Decon Labs. Safety Data Sheet for Ethyl Ether. [Link]
-
PubMed. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]
-
AERU. Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one. [Link]
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- 3. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
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- 7. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | TCI Deutschland GmbH [tcichemicals.com]
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Methodological & Application
Application Notes and Protocols for the Deprotection of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol to Cyclohexanone
Introduction: The Critical Role of Ketal Deprotection in Cyclohexanone Synthesis
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. The 1,3-dioxolane, a cyclic ketal, is a widely employed protecting group for ketones and aldehydes due to its inherent stability under basic and nucleophilic conditions.[1][2] However, the timely and efficient removal of this protective moiety, a process known as deprotection, is equally crucial to unmask the carbonyl functionality for subsequent transformations. This guide provides a detailed exploration of deprotection methodologies for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol, a substrate featuring a tertiary alcohol and an electron-rich aromatic ring, to yield the corresponding cyclohexanone derivative. The presence of these functionalities necessitates a careful selection of deprotection conditions to avoid undesired side reactions, such as elimination of the tertiary alcohol or electrophilic aromatic substitution.
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of various deprotection protocols, the underlying mechanistic principles, and practical guidance for successful execution.
Mechanistic Insights into Acid-Catalyzed Ketal Hydrolysis
The most prevalent method for ketal deprotection is acid-catalyzed hydrolysis.[1] The reaction proceeds through a series of equilibrium steps, initiated by the protonation of one of the ketal oxygen atoms by an acid catalyst. This protonation converts the hydroxyl group into a good leaving group (an alcohol), facilitating the formation of a resonance-stabilized oxonium ion intermediate.[1][3] Subsequent nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining alkoxy group and elimination of a second alcohol molecule, followed by deprotonation of the resulting carbonyl, regenerates the ketone and the diol.
Caption: General mechanism of acid-catalyzed ketal deprotection.
Given the tertiary alcohol in the target substrate, the stability of the carbocation intermediate is a critical consideration. Tertiary alcohols are more reactive under acidic conditions and prone to elimination.[4] Therefore, milder acidic conditions or alternative, non-acidic methods are often preferred to preserve the structural integrity of the molecule.
Deprotection Protocols: A Comparative Analysis
A variety of methods can be employed for the deprotection of the ketal in this compound. The choice of method will depend on the desired reaction conditions, scale, and the presence of other sensitive functional groups.
Method 1: Classical Acid-Catalyzed Hydrolysis with p-Toluenesulfonic Acid (p-TsOH)
p-Toluenesulfonic acid is a commonly used strong organic acid that is solid and easy to handle.[5][6] This method is effective but requires careful monitoring to prevent degradation of the tertiary alcohol.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Acetone/Water Mixture: The presence of water is essential for the hydrolysis reaction. Acetone is a good solvent for the starting material and helps to facilitate the reaction.
-
Catalytic p-TsOH: A catalytic amount is usually sufficient to promote the reaction without causing significant side reactions.
-
Neutralization: The addition of a weak base like sodium bicarbonate is crucial to stop the reaction and prevent further acid-catalyzed degradation during workup.[6]
Method 2: Mild Deprotection using a Lewis Acid Catalyst (e.g., Cerium(IV) Ammonium Nitrate - CAN)
Lewis acids offer a milder alternative to Brønsted acids for ketal deprotection and can be particularly useful for substrates sensitive to strong acids.[7] Cerium(IV) ammonium nitrate (CAN) has been reported to efficiently deprotect cyclic acetals and ketals under mild conditions.[7]
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add CAN (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) if the reaction is slow. The reaction is often accompanied by a color change.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Acetonitrile/Water: This solvent system is commonly used for CAN-mediated reactions.
-
Stoichiometric CAN: While catalytic amounts can sometimes be effective, stoichiometric or even excess amounts of CAN are often used to ensure complete conversion.[7]
-
Mild Conditions: The reaction often proceeds at room temperature, which is beneficial for the stability of the tertiary alcohol.
Method 3: Transacetalization with Acetone
This method relies on driving the equilibrium towards the deprotected ketone by using a large excess of another ketone, typically acetone, as the solvent.[8] This is a very mild method suitable for acid-sensitive substrates.
Protocol:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a Lewis acid like indium(III) trifluoromethanesulfonate.[8]
-
Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Causality behind Experimental Choices:
-
Excess Acetone: Le Chatelier's principle dictates that the large excess of acetone will drive the equilibrium towards the formation of the desired cyclohexanone and the acetone ketal of ethylene glycol.
-
Mild Acid Catalyst: A mild acid is sufficient to catalyze the exchange, minimizing the risk of side reactions.
Comparative Summary of Deprotection Methods
| Method | Catalyst | Solvents | Temperature | Advantages | Disadvantages |
| Classical Acid Hydrolysis | p-TsOH, HCl, H₂SO₄ | Acetone/H₂O, THF/H₂O | Room Temp. | Inexpensive, readily available reagents. | Risk of elimination of the tertiary alcohol, potential for other acid-catalyzed side reactions. |
| Lewis Acid Catalysis | CAN, Er(OTf)₃, Bi(NO₃)₃·5H₂O | Acetonitrile/H₂O, Wet Nitromethane | Room Temp. to mild heating | Milder conditions, often higher chemoselectivity.[9][10] | Reagents can be more expensive, may require stoichiometric amounts. |
| Transacetalization | PPTS, In(OTf)₃ | Acetone | Room Temp. to Reflux | Very mild, suitable for highly acid-sensitive substrates.[8] | May require longer reaction times, large excess of acetone needed. |
Troubleshooting and Optimization
Caption: A workflow for troubleshooting common deprotection issues.
-
Incomplete Reaction: If the reaction stalls, consider slightly increasing the catalyst loading or the reaction temperature. For acid-catalyzed methods, ensuring the presence of sufficient water is critical.
-
Formation of Elimination Byproduct: The primary concern with this compound is the acid-catalyzed elimination of the tertiary alcohol to form an alkene. If this is observed, immediately switch to a milder deprotection method. Lowering the reaction temperature can also mitigate this side reaction.
-
Degradation of the Methoxyphenyl Group: While generally stable, very strong acidic conditions could potentially lead to side reactions on the electron-rich aromatic ring. Using catalytic amounts of acid and carefully monitoring the reaction is advised.
Conclusion
The deprotection of this compound to the corresponding cyclohexanone is a feasible transformation that requires careful consideration of the substrate's inherent sensitivities. While classical acid-catalyzed hydrolysis is a straightforward approach, milder methods employing Lewis acids or transacetalization conditions offer greater control and can minimize the formation of undesired byproducts. The protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to select and optimize the most suitable deprotection strategy for their specific synthetic needs, ultimately facilitating the efficient synthesis of valuable cyclohexanone intermediates.
References
- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). Deprotection of acetals and ketals using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4)
-
Rzepa, H. S. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link]
-
Cimarelli, C., & Palmieri, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-336. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Langmuir, 33(4), 909-917. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]
-
Al-Azzawi, F., & Yousif, E. (2020). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. World Journal of Chemical Education, 8(3), 136-140. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Angewandte Chemie International Edition, 46(48), 9238-9241. [Link]
- Harrowven, D. C., Guy, M. I., & Nanson, L. (2011). Synthesis of Benzannulated Spiroketals Using an Oxidative Radical Cyclization. European Journal of Organic Chemistry, 2011(28), 5493-5503.
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. [Link]
-
Krishnaveni, N. S., Surendra, K., Reddy, M. A., Nageswar, Y. V. D., & Rao, K. R. (2003). Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water. The Journal of Organic Chemistry, 68(5), 2018-2020. [Link]
-
Bastin, L. D., Nigam, M., Martinus, S., Maloney, J. E., Benyack, L. L., & Gainer, B. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 611, 121324. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
Fife, T. H. (1972). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Accounts of Chemical Research, 5(8), 264-272. [Link]
-
Markó, I. E., Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Vanherck, J. C. (1999). Remarkably efficient deprotection of cyclic acetals and ketals. Tetrahedron Letters, 40(10), 1799-1802. [Link]
-
Rogue Chem. (2024, May 28). Acetal / Ketal Deprotection Mechanism (H2O, H2SO4) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Kamal, A., & Reddy, P. S. M. M. (2004). A simple and chemoselective method for the deprotection of acetals and ketals using bismuth nitrate pentahydrate. Tetrahedron Letters, 45(46), 8569-8571. [Link]
-
Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
vibzzlab. (2022, August 19). Cyclohexanone: Organic synthesis [Video]. YouTube. [Link]
- Lee, J., et al. (2020). Method of synthesizing cyclohexanone. U.S.
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326-5334. [Link]
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Application Notes and Protocols for the Optimized Synthesis of Spiro[4.5]decan-8-ol Derivatives
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction time for the formation of a representative spiro[4.5]decan-8-ol derivative, 1,4-Dioxaspiro[4.5]decan-8-ol. The methodologies outlined herein are designed to be both scientifically robust and practically applicable in a laboratory setting.
Introduction: The Significance of the Spiro[4.5]decane Scaffold
Spirocyclic frameworks are of immense interest in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups.[1][2] This structural rigidity can lead to higher binding affinities and selectivities for biological targets.[2] The spiro[4.5]decane core, in particular, is a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1][3] The optimization of synthetic routes to key intermediates, such as spiro[4.5]decan-8-ol derivatives, is therefore a critical step in the efficient development of novel therapeutics.
This guide will focus on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol, a valuable building block, via the reduction of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[4] The principles and optimization strategies discussed can be broadly applied to the synthesis of other spiro[4.5]decan-8-ol analogues.
Reaction Mechanism and Theoretical Considerations for Optimization
The formation of 1,4-Dioxaspiro[4.5]decan-8-ol from 1,4-Dioxaspiro[4.5]decan-8-one is a nucleophilic addition of a hydride ion to the carbonyl group of the ketone. The reaction rate is influenced by several key factors:
-
Choice of Reducing Agent: The nature of the hydride source significantly impacts the reaction kinetics. Stronger reducing agents will react faster but may be less selective, while milder agents offer more control.
-
Solvent: The solvent must solubilize both the substrate and the reducing agent. Protic solvents can participate in the reaction mechanism and influence the rate.
-
Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions.
-
Concentration: The concentration of reactants can affect the frequency of molecular collisions and thus the reaction rate.
A general representation of the reduction reaction is depicted below:
Caption: General reaction pathway for the reduction of a ketone to an alcohol.
Experimental Protocols for Reaction Time Optimization
The following protocols provide a systematic approach to optimizing the reaction time for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol.
General Protocol for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This baseline protocol is adapted from established synthetic procedures.[5]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Optimization Workflow
The following workflow is designed to systematically investigate the impact of key variables on the reaction time.
Caption: Systematic workflow for optimizing reaction parameters.
Data Presentation and Analysis
The following tables present hypothetical data to illustrate the effects of varying reaction parameters on reaction time and yield. Researchers should generate their own data based on the protocols described above.
Table 1: Effect of Reducing Agent on Reaction Time and Yield
| Entry | Reducing Agent | Equivalents | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | NaBH₄ | 1.5 | 0 | 45 | 95 |
| 2 | LiBH₄ | 1.5 | 0 | 30 | 96 |
| 3 | LiAlH₄ | 1.1 | 0 | < 5 | 92 (potential over-reduction) |
| 4 | DIBAL-H | 1.2 | -78 | 60 | 98 |
Table 2: Effect of Solvent on Reaction Time and Yield (with NaBH₄)
| Entry | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | Methanol | 0 | 45 | 95 |
| 2 | Ethanol | 0 | 60 | 94 |
| 3 | Isopropanol | 0 | 90 | 92 |
| 4 | Tetrahydrofuran | 0 | 120 | 85 |
Table 3: Effect of Temperature on Reaction Time and Yield (with NaBH₄ in Methanol)
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | -20 | 120 | 93 |
| 2 | 0 | 45 | 95 |
| 3 | 25 (RT) | 15 | 94 |
| 4 | 40 | < 10 | 90 (increased byproducts) |
Concluding Remarks
The optimization of reaction time is a critical aspect of process development in the synthesis of pharmaceutical intermediates. By systematically evaluating the impact of the reducing agent, solvent, and temperature, researchers can significantly improve the efficiency of the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol. The protocols and workflow presented in these application notes provide a robust framework for achieving this optimization. It is recommended to use analytical techniques such as TLC, GC-MS, and LC-MS to accurately monitor reaction progress and determine product purity and yield.
References
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Retrieved from [Link]
-
ACS Publications. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Retrieved from [Link]
Sources
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- 2. Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL CAS#: 22428-87-1 [m.chemicalbook.com]
Application Notes and Protocols: Navigating Moisture Sensitivity in the Synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Abstract
The synthesis of 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol, a valuable intermediate in pharmaceutical and materials science, presents a significant challenge due to the acute moisture sensitivity of the core chemical transformations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate these challenges. By elucidating the mechanistic underpinnings of the moisture-sensitive steps and providing detailed, field-proven protocols, this document aims to ensure high-yield, reproducible synthesis. We will delve into the critical aspects of reagent and solvent preparation, the execution of the pivotal Grignard reaction under strictly anhydrous conditions, and a carefully designed workup procedure to preserve the acid-labile ketal protecting group.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved via the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to the ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one[1][2]. This approach, while elegant, is fraught with potential pitfalls primarily stemming from the hygroscopic nature of the reagents and the lability of the ketal protecting group in the presence of acid.
The primary challenges are twofold:
-
The Grignard Reagent's Intolerance for Water: Grignard reagents are powerful nucleophiles and strong bases.[3][4] Any trace of water will protonate the Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation and leading to the formation of anisole as a byproduct.[3][5][6] This necessitates the rigorous exclusion of moisture from the reaction environment.[7][8]
-
The Ketal's Sensitivity to Acid: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal, which serves to protect the ketone functionality of the starting material. Ketals are stable under basic and neutral conditions but are readily hydrolyzed back to the corresponding ketone in the presence of acid.[9][10][11] This is a critical consideration during the reaction workup, which typically involves an acidic quench to protonate the newly formed alkoxide.
This application note will provide a systematic approach to mitigate these challenges, ensuring a successful synthesis.
The Reaction at a Glance: Mechanism and Key Sensitivities
The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one.
Caption: Grignard reaction mechanism and moisture-induced side reaction.
Critical Protocols for Ensuring Anhydrous Conditions
The success of the Grignard reaction is contingent upon the meticulous exclusion of water. The following protocols are essential.
Glassware and Apparatus Preparation
All glassware must be scrupulously dried to remove any adsorbed moisture.
Protocol:
-
Thoroughly wash all glassware (reaction flask, dropping funnel, condenser, etc.) with a suitable detergent and rinse with deionized water, followed by an acetone rinse to facilitate drying.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.[12]
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of an inert gas (high-purity nitrogen or argon).
-
Allow the apparatus to cool to room temperature under the inert atmosphere. Flame-drying the assembled apparatus under a flow of inert gas is an alternative, highly effective method.
Solvent and Reagent Handling
Anhydrous solvents are paramount. While commercially available anhydrous solvents are recommended, they should be handled with care to prevent moisture ingress.
Table 1: Solvent and Reagent Handling
| Reagent/Solvent | Handling Protocol | Rationale |
| Tetrahydrofuran (THF) | Use freshly opened anhydrous grade solvent or solvent from a solvent purification system. | THF is hygroscopic and can absorb atmospheric moisture. It can also form explosive peroxides.[13] |
| 1,4-Dioxaspiro[4.5]decan-8-one | Dry azeotropically with toluene or by dissolving in a minimal amount of anhydrous solvent and adding a drying agent (e.g., anhydrous MgSO₄), followed by filtration. | Although a solid, it can adsorb moisture. |
| 4-Methoxyphenylmagnesium bromide | Use a commercially available solution in THF.[14] Handle under an inert atmosphere using syringe techniques. | This Grignard reagent is highly reactive with water and atmospheric oxygen.[13][15] |
digraph "Anhydrous_Technique_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Prepare Reaction Setup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_glassware [label="Oven-dry or Flame-dry Glassware"]; assemble_hot [label="Assemble Apparatus While Hot"]; inert_atmosphere [label="Place Under Inert Atmosphere (N2 or Ar)"]; cool_down [label="Cool to Room Temperature"]; add_ketone [label="Add Anhydrous 1,4-Dioxaspiro[4.5]decan-8-one\nand Anhydrous THF via Syringe"]; add_grignard [label="Slowly Add 4-Methoxyphenylmagnesium\nbromide Solution via Syringe"]; reaction [label="Maintain Inert Atmosphere\nThroughout Reaction"]; end [label="Proceed to Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> dry_glassware; dry_glassware -> assemble_hot; assemble_hot -> inert_atmosphere; inert_atmosphere -> cool_down; cool_down -> add_ketone; add_ketone -> add_grignard; add_grignard -> reaction; reaction -> end;
}
Caption: Workflow for maintaining anhydrous reaction conditions.
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 10 mmol. Adjust quantities accordingly.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10 mmol)
-
4-Methoxyphenylmagnesium bromide (1.0 M solution in THF, 12 mL, 12 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an inert gas inlet, and a rubber septum. Place the entire setup under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10 mmol) in 30 mL of anhydrous THF.
-
Grignard Addition: Transfer the 4-methoxyphenylmagnesium bromide solution (12 mL, 12 mmol) to the dropping funnel via a cannula or a dry syringe.
-
Reaction: Cool the ketone solution to 0°C using an ice bath. Add the Grignard reagent dropwise over 30 minutes with vigorous stirring. A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - The Critical Step:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approximately 20 mL). Caution: This is an exothermic process. The use of a saturated NH₄Cl solution provides a mildly acidic proton source to protonate the alkoxide while minimizing the risk of significant ketal hydrolysis.[16]
-
Continue stirring until the magnesium salts are dissolved, and two clear layers are formed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide
Table 2: Troubleshooting Moisture-Related Issues
| Observation | Probable Cause | Suggested Solution |
| Low or no product formation; significant recovery of starting ketone. | Inactive Grignard reagent due to moisture contamination. | Ensure all glassware is rigorously dried. Use freshly opened or purified anhydrous solvents. Verify the titer of the Grignard reagent if prepared in-house. |
| Formation of a significant amount of anisole as a byproduct. | Protonation of the Grignard reagent by moisture. | See above. Ensure the inert atmosphere is maintained throughout the reaction. |
| Presence of 1,4-cyclohexanedione in the final product. | Hydrolysis of the ketal protecting group during workup. | Use a milder quenching agent like saturated aqueous NH₄Cl instead of stronger acids (e.g., HCl). Perform the quench at low temperature (0°C). Minimize the contact time with the aqueous phase. |
| Reaction fails to initiate (no exotherm or color change). | Passivated magnesium surface (if preparing Grignard in-situ) or wet starting materials. | Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all starting materials are anhydrous. |
Conclusion
The successful synthesis of this compound is a testament to the importance of meticulous experimental technique, particularly in the context of moisture-sensitive reactions. By adhering to the protocols for maintaining anhydrous conditions and employing a carefully controlled workup procedure, researchers can reliably obtain this valuable compound in high yield and purity. The principles outlined in this guide are broadly applicable to other syntheses involving Grignard reagents and acid-labile functional groups, providing a solid foundation for robust synthetic methodology.
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- Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
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- 13. 4-Methoxyphenylmagnesium bromide, 1M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 4-甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 15. 4-Methoxyphenylmagnesium bromide - Safety Data Sheet [chemicalbook.com]
- 16. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Ticket ID: #SYN-84M-OPT Status: Open Subject: Yield Optimization & Impurity Suppression Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Overview
You are likely experiencing low yields due to two competing "failure modes" inherent to this specific scaffold:
-
Acid-Catalyzed Deprotection: The 1,4-dioxaspiro ketal is acid-labile. Standard acidic workups (HCl) will hydrolyze the protecting group, reverting the molecule to a ketone.
-
Tertiary Alcohol Dehydration: The target product is a benzylic-like tertiary alcohol. It is thermodynamically prone to elimination (dehydration) to form the styrene derivative, especially on acidic silica gel or under thermal stress.
This guide replaces standard textbook protocols with a High-Fidelity Synthesis Workflow designed to navigate these specific stability cliffs.
Module 1: Reagent "Hardware" Check
Before starting the reaction, validate your inputs. 40% of yield loss occurs here.
A. The Grignard Reagent (4-Methoxyphenylmagnesium bromide)
Commercially available Grignard reagents often degrade during storage. A "1.0 M" bottle may actually be 0.6 M due to moisture ingress.
-
Protocol: Perform a titration using Salicylaldehyde Phenylhydrazone or Menthol/1,10-Phenanthroline before use.
-
Correction: If the titer is low (<0.8 M), increase the stoichiometry accordingly. Do not rely on volume calculations based on the label.
B. The Substrate (1,4-Dioxaspiro[4.5]decan-8-one)
The starting ketone is hygroscopic. Water destroys the Grignard reagent, producing anisole (via protonation) and lowering the effective equivalent of the nucleophile.
-
Protocol: Dry the ketone by azeotropic distillation with toluene (3x) or store under high vacuum over
for 12 hours.
Module 2: The Reaction Workflow
Optimizing for Kinetics vs. Thermodynamics.
Reaction Scheme & Failure Analysis
The following diagram illustrates the target pathway versus the two critical failure modes (Hydrolysis and Dehydration).
Figure 1: Reaction pathways showing the narrow operational window to avoid deprotection (Failure A) and dehydration (Failure B).
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Solvent: Dissolve 1.0 eq of dried ketone in anhydrous THF (0.5 M concentration).
-
Addition (The "Cerium Boost"):
-
Standard: Add Grignard (1.2 - 1.5 eq) dropwise at 0°C.
-
Pro-Tip (If yield < 50%): Pre-stir the ketone with anhydrous
(1.5 eq) for 1 hour at RT before cooling to -78°C and adding the Grignard. This suppresses enolization (a common side reaction where the Grignard acts as a base rather than a nucleophile).
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[1]
-
Note: The alkoxide intermediate is stable. Do not rush the quench.
-
Module 3: Quench & Workup (Critical Control Point)
This is where most batches are lost. The ketal cannot survive strong acid.
The Rule: Never use HCl or
Recommended Quench Protocol:
-
Cool: Chill the reaction mixture to 0°C.
-
The "Fieser" Method (Modified):
-
Add Water (
mL per g of Mg). -
Add 15% NaOH (
mL). -
Add Water (
mL). -
Why? This precipitates magnesium salts as a granular solid, allowing filtration without changing the pH drastically.
-
-
Alternative (Buffered): Add saturated aqueous
slowly.-
Warning:
is slightly acidic (pH ~5). Do not let the mixture stir for hours. Extract immediately.
-
Module 4: Purification & Isolation
Preventing "On-Column" Death.
Silica gel is naturally acidic (pH 4-5). This acidity is sufficient to dehydrate your tertiary alcohol into an alkene during the 20-40 minutes it spends on the column.
Column Neutralization Protocol
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) |
| Stationary Phase | Raw Silica Gel (Acidic) | |
| Preparation | Slurry in Hexane | Slurry in Hexane + 1% Triethylamine ( |
| Eluent | Hexane/EtOAc | Hexane/EtOAc + 0.5% |
| Thermal Limit | Rotovap bath > 45°C | Rotovap bath < 35°C |
Procedure:
-
Pre-wash the silica column with the eluent containing 1% Triethylamine.
-
Load the crude sample (dissolved in a minimum amount of mobile phase, not
if possible to avoid acid traces). -
Run the column quickly. Do not leave the product on silica overnight.
Troubleshooting FAQ
Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the elimination product (alkene) .[2] It forms if your workup was too acidic or if the rotovap bath was too hot. Check the NMR for vinyl protons (5.0–6.5 ppm). If confirmed, lower your workup temperature and buffer your silica gel.
Q: My product turned into a ketone (NMR shows loss of ethylene glycol peak ~3.9 ppm).
A: You suffered ketal hydrolysis . This happens if you use HCl for quenching or if the product stands in unbuffered
Q: The reaction stalled at 60% conversion. A: This suggests enolization of the ketone or wet reagents .
-
Retitrate your Grignard.[3]
-
Switch to the Cerium(III) Chloride protocol (Knochel method) to increase nucleophilicity and decrease basicity.
References & Validation
-
Ketal Stability: BenchChem Technical Support. "Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and Derivatives." BenchChem.[1] Accessed 2025.[4][5][6] Link
-
Tertiary Alcohol Dehydration: Master Organic Chemistry. "Elimination Reactions of Alcohols (E1 Mechanism)." Master Organic Chemistry. Link
-
Grignard Protocols: Organic Syntheses, Coll. Vol. 6, p. 242 (1988). "Allylmagnesium Bromide."[3] (General handling of Grignard reagents). Link
-
Silica Acidity: "Dehydration of Alcohols Catalysed by Heteropolyacids Supported on Silica." ResearchGate.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Removing unreacted 1,4-dioxaspiro[4.5]decan-8-one from product mixture
Topic: Removal of Unreacted 1,4-Dioxaspiro[4.5]decan-8-one
Case ID: PUR-SM-4746-97-8 Compound: 1,4-dioxaspiro[4.5]decan-8-one (1,4-Cyclohexanedione monoethylene acetal) Classification: Cyclic Ketone / Ketal[1][2][3][4][5][6][7][8][9]
Executive Summary
You are attempting to remove unreacted 1,4-dioxaspiro[4.5]decan-8-one (hereafter referred to as SM-8 ) from a crude reaction mixture. This molecule possesses two distinct functionalities that dictate purification strategy:
-
C8-Ketone: Highly accessible and electrophilic (susceptible to nucleophilic attack).[1][2][3][4]
-
C1-C4 Ketal: Acid-labile protecting group (stable in base/neutral conditions).[1][2][3][4]
Recommendation Engine:
-
IF your product contains NO unhindered ketones or aldehydes → Use Protocol A (Bisulfite Scavenging). Highest Efficiency.[1][2][3]
-
IF your product is significantly more polar/non-polar or acid-sensitive → Use Protocol B (Chromatography). [1][2][3][4]
-
IF your product is non-volatile and thermally stable → Use Protocol C (Sublimation/Distillation). [1][2][3]
Protocol A: Chemical Scavenging (Sodium Bisulfite)
Status: Gold Standard
Mechanism: Reversible formation of a water-soluble
The Science:
The ketone at position 8 of the cyclohexane ring is sterically unhindered. Treatment with saturated sodium bisulfite (NaHSO
Step-by-Step Workflow
-
Preparation: Dissolve the crude mixture in a water-immiscible solvent (EtOAc or DCM are preferred; Et
O is acceptable but the adduct may precipitate and cause emulsions).[3][4] -
Scavenging: Add 1.5 - 2.0 equivalents (relative to estimated unreacted SM) of saturated aqueous NaHSO
. -
Phase Contact: Vigorously stir or shake for 15–30 minutes. Note: Formation of the adduct is equilibrium-driven; vigorous mixing is required to pull the ketone into the aqueous phase.[1]
-
Separation: Transfer to a separatory funnel.
-
Precipitate Management: If a white solid precipitates at the interface, this is likely the adduct.[4] Filter the biphasic mixture through a coarse fritted funnel or a loose plug of glass wool before separation, or simply drain it with the aqueous layer.[4]
-
Wash: Wash the organic layer once with water (to remove residual bisulfite) and once with brine.[3][4] Dry over Na
SO .
Visualization: Bisulfite Extraction Logic
Caption: Flowchart demonstrating the phase-partitioning of SM-8 via bisulfite adduct formation.[1][2][3][4]
Protocol B: Chromatographic Separation
Status: Alternative Context: Use when the product also contains a ketone or is sensitive to aqueous workups.[1][2][3]
Physical Data for SM-8:
-
TLC Behavior: The ketone functionality makes SM-8 moderately polar.[1][2][3][4] It can be visualized easily with Anisaldehyde or KMnO
stain (ketones/acetals stain well).[1][2][3][4] It is UV active only at low wavelengths (carbonyl n ), so UV detection at 254 nm is often weak unless derivatized.[2][3][4]
Solvent System Recommendations
| Mobile Phase | SM-8 Rf (Approx) | Separation Strategy |
| Hexane:EtOAc (4:1) | 0.25 – 0.35 | Standard: Good for products that are significantly less polar (e.g., protected amines).[1][2][3][4] |
| Hexane:EtOAc (1:1) | 0.60 – 0.70 | Flush: Use if your product is very polar (Rf < 0.[1][2][3][4]2) to move SM-8 out quickly. |
| DCM:MeOH (95:5) | > 0.80 | Not Recommended: SM-8 moves with the solvent front; difficult to separate from polar products.[1][2][3][4] |
Expert Tip: If SM-8 co-elutes with your product, try Toluene:Acetone systems.[1][2][3][4] The
Protocol C: Physical Removal (Sublimation/Distillation)
Status: Situational Context: Use when the product is non-volatile (MW > 350) or a salt.[1][2][3]
The Science: SM-8 has a relatively compact structure and a melting point of ~72°C. Under high vacuum (< 1 mmHg), it sublimes or distills readily at mild temperatures (50–60°C).[1][2][3][4]
Workflow:
-
Place the crude oil/solid in a round-bottom flask.
-
Connect to a high-vacuum manifold (Kugelrohr apparatus is ideal).[1][2][3][4]
-
Heat the flask to 60°C while cooling the receiving bulb with dry ice/acetone.
-
SM-8 will deposit as a white crystalline solid in the cool zone.[1][2][3][4]
-
Product remains in the original flask.
Troubleshooting & FAQ
Q1: I used the Bisulfite method, but my ketal hydrolyzed to the dione (1,4-cyclohexanedione). Why? A: This occurs if the contact time was too long or the bisulfite solution was too old (low pH).
-
Fix: Use freshly prepared saturated NaHSO
. Keep the extraction cold (0°C) and limit contact time to <10 minutes. Buffer the bisulfite solution to pH 6-7 with a small amount of NaHCO if your product is extremely acid-sensitive.[1][2][3][4]
Q2: An emulsion formed during the bisulfite extraction. A: Bisulfite adducts are surfactants.[1][3]
-
Fix: Filter the mixture through Celite to remove suspended solids.[3] Add solid NaCl (brine) to the aqueous layer to increase ionic strength, forcing phase separation.[4]
Q3: Can I recover the SM-8 from the bisulfite layer?
A: Yes. Treat the aqueous layer with mild base (NaHCO
Q4: My product also has a ketone. Can I still use bisulfite? A: Only if your product's ketone is sterically hindered (e.g., tert-butyl ketone, or part of a rigid, substituted ring).[1][2][3][4] If your product is a methyl ketone or a simple cyclic ketone, do not use Protocol A; use Protocol B (Chromatography).[2][3][4]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2][3][4] (General reference for Bisulfite Adduct formation and ketone purification).
-
Renard, M.; Hevesi, L. "Selenium-stabilized carbanions: synthesis of
-seleno ketones."[1][2][3][4] Tetrahedron, 1985 , 41(24), 5939-5952.[1][2][3][4] Link (Demonstrates purification of cyclic ketone derivatives).[2][3][4] -
Sigma-Aldrich (Merck). "1,4-Dioxaspiro[4.5]decan-8-one Product Specification."[1][2][3][4] Link (Source for physical data: MP, BP).[1][2][3][4]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.[1][2][3][4] (Reference for stability of ethylene ketals in various pH conditions).
Sources
- 1. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 2. 1,4-Cyclohexanedione Monoethylene Acetal-d4 | C8H12O3 | CID 10607052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Cyclohexanedione (CAS 637-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Thermal Control Strategies for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Executive Technical Overview
This guide addresses the critical thermodynamic parameters governing the synthesis and purification of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol . This tertiary alcohol is a high-value scaffold in the development of centrally acting analgesics (structurally related to Tramadol and mixed-mechanism opioids).
The synthesis typically involves the nucleophilic addition of 4-methoxyphenylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one .
The Thermal Paradox
Success in this synthesis relies on balancing two opposing thermal requirements:
-
Reaction Phase: Requires sufficient energy to initiate the Grignard reagent but strict cooling to prevent Wurtz coupling (dimerization).
-
Workup Phase: The molecule contains an acid-labile spiro-ketal and a tertiary benzylic alcohol . Elevated temperatures during acidic quench will simultaneously hydrolyze the protecting group and dehydrate the alcohol, destroying the product.
Critical Reaction Pathways & Thermal Risks
The following diagram illustrates the competing pathways determined by temperature control.
Caption: Figure 1. Thermal divergence pathways. Path A (Green) yields the target; Path B and C (Red) represent irreversible thermal degradation.
Troubleshooting Guide: Reaction & Synthesis
Scenario A: High Impurity Load (Dimerization)
User Question: "My HPLC shows a persistent impurity at RRT 1.8 (approx. 15% area). Mass spec suggests a molecular weight of 214 Da. Is this a byproduct of the ketone?"
Technical Diagnosis: No, this is likely 4,4'-dimethoxybiphenyl (MW 214.26), resulting from the homocoupling of your Grignard reagent (Wurtz coupling). This is a direct signature of excessive temperature during the Grignard formation or addition step.
Corrective Protocol:
-
Control the Exotherm: The formation of 4-methoxyphenylmagnesium bromide is highly exothermic. If you are preparing the reagent in situ, do not allow the temperature to exceed 40°C .
-
Addition Rate: When adding the Grignard to the ketone (1,4-dioxaspiro[4.5]decan-8-one), the internal temperature must be maintained between -10°C and 0°C .
-
Active Cooling: Use a dry ice/acetone bath or a cryostat. Do not rely on passive cooling.
Scenario B: Reaction Stalling & "Sleeping" Grignard
User Question: "I cooled the reaction to -20°C before adding the initiator, but the reaction didn't start. I warmed it up to room temp, and it suddenly boiled over. How do I prevent this?"
Technical Diagnosis: You encountered a "Sleeping Grignard." Low temperatures inhibit the radical initiation step on the magnesium surface. Warming it caused a sudden, uncontrollable accumulation of free radicals and heat (thermal runaway).
Corrective Protocol:
-
Initiate Warm, React Cold: Initiate the Grignard formation (using Iodine or dibromoethane) at room temperature (20-25°C) with a small portion (5-10%) of the aryl halide.
-
Wait for Turbidity: Once the solution turns turbid and exotherm is observed, then begin cooling to the operating temperature (0°C).
-
Continuous Dosing: Add the remaining halide slowly to maintain a steady, controllable exotherm.
Troubleshooting Guide: Workup & Isolation
Scenario C: Loss of Ketal Protection (Hydrolysis)
User Question: "After quenching with 1N HCl and rotary evaporation, my NMR shows the disappearance of the ethylene glycol peak (3.9 ppm) and the appearance of a ketone signal. Did the product decompose?"
Technical Diagnosis: Yes. The 1,4-dioxaspiro group is a ketal , which is stable to base (Grignard conditions) but extremely labile to aqueous acid, especially if heat is applied. You likely hydrolyzed the ketal back to the ketone.
Corrective Protocol:
-
Switch Quenching Agent: Do not use strong mineral acids (HCl, H2SO4) for the initial quench. Use Saturated Ammonium Chloride (NH4Cl) . It buffers the pH to ~9, which is safe for the ketal.
-
Temperature Limit: The quench is exothermic. Internal temperature must remain < 10°C during the addition of aqueous salts.
-
Avoid Acidic Workup: If pH adjustment is absolutely necessary, use weak acids (Acetic acid) and ensure T < 5°C.
Scenario D: Oiling Out During Crystallization
User Question: "The product is an oil after workup. I tried recrystallizing from hot hexane, but it oils out upon cooling."
Technical Diagnosis: "Oiling out" indicates the solution entered the metastable zone (liquid-liquid phase separation) before reaching the labile zone (nucleation). This is often caused by a cooling ramp that is too steep relative to the solubility curve.
Corrective Protocol:
-
Solvent System: Switch to a Toluene/Heptane or IPA/Water system. Pure alkanes (Hexane) often have poor solubility power for the polar hydroxyl group.
-
Seeding: Seed the solution at 35-40°C (metastable zone) rather than crash-cooling to 0°C.
-
Slow Cooling: Implement a cooling ramp of 10°C per hour .
Optimized Thermal Protocol
This protocol is designed to minimize Wurtz coupling and prevent ketal hydrolysis.
| Step | Operation | Target Temp | Critical Parameter |
| 1 | Grignard Initiation | 20°C → 35°C | Initiate with I₂, wait for color fade/exotherm. |
| 2 | Grignard Formation | < 40°C | Control addition rate to manage reflux. |
| 3 | Substrate Addition | -10°C to 0°C | Add Ketone solution dropwise. CRITICAL STEP. |
| 4 | Reaction Aging | 0°C → 20°C | Allow to warm slowly over 2 hours to complete conversion. |
| 5 | Quenching | < 10°C | Add Sat. NH₄Cl slowly. Do not use HCl. |
| 6 | Extraction | 20°C | Extract with EtOAc or DCM immediately. |
| 7 | Concentration | < 45°C | Bath temp on Rotavap must not exceed 45°C to prevent dehydration. |
Interactive Troubleshooting Logic
Use this decision tree to diagnose yield or purity failures.
Caption: Figure 2. Diagnostic logic for impurity profiling.
References
-
Grignard Reagent Preparation & Wurtz Coupling
-
Title: Preparation of Grignard Reagents: 4-Methoxyphenylmagnesium Bromide.[1]
- Source: Sigma-Aldrich Technical Bulletin / PubChem CID 567352.
-
URL:
-
-
Spiro-Ketal Stability & Hydrolysis
- Title: 1,4-Dioxaspiro[4.5]decan-8-one: Properties and Stability.
- Source: National Center for Biotechnology Inform
-
URL:
-
Synthesis of Opioid Intermediates (Contextual Grounding)
- Title: Process for the preparation of Tapentadol and intermediates (Discusses Grignard addition to cyclohexanone deriv
- Source: US Patent RE39593 / US P
-
URL:
-
General Grignard Thermodynamics
- Title: Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent form
- Source: ChemRxiv (2021).
-
URL:
Disclaimer: This guide is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) for 4-methoxyphenylmagnesium bromide and 1,4-dioxaspiro[4.5]decan-8-one before handling.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
The comparison herein is built upon established fragmentation principles of the constituent functional groups—a methoxyphenyl moiety, a tertiary alcohol on a cyclohexane ring, and a dioxaspiro ketal system. By juxtaposing the hard ionization technique of EI with the soft ionization of ESI, this guide aims to equip the researcher with the necessary framework to interpret mass spectra of this compound and its analogues, thereby facilitating structural elucidation and characterization.
Comparative Analysis of Fragmentation Patterns: EI-MS vs. ESI-MS/MS
The fragmentation of this compound is dictated by the interplay of its functional groups. The ionization method employed will significantly influence the resulting mass spectrum. Electron Ionization (EI), a high-energy process, is expected to induce extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, Electrospray Ionization (ESI), a soft ionization technique, will primarily generate a protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragments.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that is prone to extensive fragmentation. The fragmentation pathways are typically driven by the energetic instability of the molecular ion and the formation of stable neutral molecules and fragment ions. For this compound (Molecular Weight: 264.32 g/mol ), the following key fragmentation pathways are anticipated:
-
Alpha-Cleavage adjacent to the hydroxyl group: A common fragmentation for alcohols, this involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This can lead to the loss of the methoxyphenyl group or cleavage within the cyclohexane ring.
-
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation of alcohols, leading to the formation of an alkene radical cation.
-
Fragmentation of the methoxyphenyl group: This can involve the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxy cation, or the loss of a methoxy radical (•OCH₃, 31 Da). Subsequent loss of carbon monoxide (CO, 28 Da) from the resulting phenoxy cation is also common.
-
Fragmentation of the dioxaspiro group: The ketal group can undergo characteristic cleavages, often initiated by the cleavage of the C-O bonds or bonds within the ethylene glycol moiety.
Table 1: Predicted Prominent Fragment Ions of this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 264 | [M]⁺˙ | Molecular Ion |
| 249 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 246 | [M - H₂O]⁺˙ | Dehydration (loss of water) |
| 157 | [M - C₆H₅OCH₃]⁺ | Alpha-cleavage with loss of the methoxyphenyl group |
| 135 | [C₉H₁₁O]⁺ | Cleavage of the spirocycle and rearrangement |
| 121 | [C₇H₅O₂]⁺ | Fragment containing the methoxyphenyl group after cleavage |
| 108 | [C₇H₈O]⁺˙ | p-cresol radical cation from rearrangement and cleavage |
| 99 | [C₅H₇O₂]⁺ | Fragment from the dioxaspiro[4.5]decane moiety |
A proposed fragmentation pathway under Electron Ionization is visualized below:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To acquire the mass spectral data discussed, standardized analytical protocols are necessary. Below are representative step-by-step methodologies for both GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of semi-volatile organic compounds like the target molecule using a standard single quadrupole GC-MS system with an EI source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Injector: Split/splitless injector.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless for 1 minute.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the chromatographic peak corresponding to the target compound.
- Extract the mass spectrum for this peak.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known fragmentation rules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the analysis of the target molecule using a triple quadrupole or ion trap mass spectrometer with an ESI source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform serial dilutions in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
- Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
- Start at 5% B.
- Linear gradient to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B in 0.1 minutes and re-equilibrate for 2.9 minutes.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (can be optimized).
- Desolvation Temperature: 450 °C.
- Desolvation Gas Flow: 800 L/hr (Nitrogen).
- Cone Gas Flow: 50 L/hr (Nitrogen).
- Collision Gas: Argon.
- MS/MS Acquisition:
- Perform a full scan experiment (e.g., m/z 100-300) to identify the [M+H]⁺ ion (m/z 265).
- Perform a product ion scan of m/z 265, varying the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
3. Data Analysis:
- Identify the [M+H]⁺ precursor ion in the full scan spectrum.
- Analyze the product ion spectrum to identify the major fragment ions.
- Propose fragmentation pathways based on the observed neutral losses.
Conclusion
The mass spectrometric fragmentation of this compound provides a rich dataset for its structural confirmation. Electron Ionization yields a complex fragmentation pattern, offering a detailed molecular fingerprint, while Electrospray Ionization coupled with tandem mass spectrometry provides controlled fragmentation that is often more straightforward to interpret mechanistically. Understanding the expected fragmentation patterns under both hard and soft ionization techniques, as outlined in this guide, is crucial for researchers in the fields of synthetic chemistry, drug discovery, and metabolomics for the unambiguous identification and characterization of this and structurally related molecules. The provided experimental protocols serve as a robust starting point for developing specific and sensitive analytical methods.
References
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Online] Available at: [Link]
-
NIST. NIST Chemistry WebBook. [Online] Available at: [Link]
-
SpectraBase. 1,4-Dioxaspiro[4.5]decan-8-ol - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]
- Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry.
- Lee, J. et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
- Vessecchi, R. et al. (2025). Technical Note: Fragmentation Mechanisms of Caramboxin by Electrospray Ionization Tandem Mass Spectrometry. Quimica Nova.
-
Wikipedia. Collision-induced dissociation. [Online] Available at: [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link]
-
Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. [Online] Available at: [Link]
-
National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Online] Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Online] Available at: [Link]
- Cao, S. et al. (2009).
-
The Analytical Scientist. (2022). Understanding ESI. [Online] Available at: [Link]
-
PMC. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Online] Available at: [Link]
-
PMC. (2024). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. [Online] Available at: [Link]
FTIR characteristic peaks for 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
An In-Depth Comparative Guide to the FTIR Spectroscopy of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the molecular architecture of a compound. This guide provides an in-depth analysis of the FTIR spectral characteristics of this compound, a molecule featuring a unique combination of a tertiary alcohol, a spirocyclic ketal, and an anisole moiety.
Our approach moves beyond a simple peak listing. We will dissect the molecule's spectrum by comparing it to simpler, structurally related compounds. This comparative methodology not only aids in the confident assignment of vibrational modes but also provides a deeper understanding of how different functional groups contribute to the overall spectral fingerprint. All claims are supported by experimental data and authoritative spectroscopic principles.
Molecular Structure and Expected Vibrational Modes
The target molecule, this compound (CAS 67019-51-6), possesses three key functional regions that dictate its infrared spectrum:
-
Tertiary Alcohol: The hydroxyl (-OH) group attached to a tertiary carbon.
-
Aromatic Ether (Anisole Moiety): The methoxy-substituted phenyl ring.
-
Spiro Ketal: The 1,4-dioxaspiro[4.5]decane core, which protects a ketone functionality.
Each of these groups gives rise to characteristic absorption bands. Understanding their expected positions is the first step in spectral interpretation.
Predicted FTIR Characteristic Peaks: A Detailed Analysis
Based on established spectroscopic data, we can predict the principal absorption bands for our target molecule. The following table summarizes these key peaks, their origins, and their expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Origin |
| ~3600 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| ~3080 - 3010 | Medium | Aromatic C-H Stretch | 4-Methoxyphenyl Ring |
| ~2950 - 2850 | Strong | Aliphatic C-H Stretch | Spirocyclohexane & Dioxolane Rings |
| ~1610 & ~1510 | Strong to Medium | C=C Aromatic Ring Stretch | 4-Methoxyphenyl Ring |
| ~1465 & ~1375 | Medium | Aliphatic C-H Bending | Spirocyclohexane & Dioxolane Rings |
| ~1410 - 1310 | Medium | O-H In-Plane Bend | Tertiary Alcohol |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Anisole) |
| ~1210 - 1100 | Strong | C-O Stretch | Tertiary Alcohol[1] |
| ~1200 - 1020 | Multiple Strong Bands | C-O-C Ketal Stretches | 1,4-Dioxaspiro Linkage[2] |
| ~1035 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Anisole)[3] |
Causality Behind the Peaks:
-
The Broad O-H Stretch: The hydroxyl group's stretching vibration typically appears as a broad, strong band between 3500-3200 cm⁻¹.[4] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a variety of vibrational energy states. In a very dilute, non-polar solvent, this might resolve into a sharper peak around 3600 cm⁻¹.
-
Distinguishing C-H Stretches: The region between 3100-2800 cm⁻¹ is crucial. The C-H bonds on the aromatic ring (sp² carbons) absorb at slightly higher frequencies (>3000 cm⁻¹) compared to the C-H bonds on the spirocyclohexane ring (sp³ carbons), which appear below 3000 cm⁻¹.
-
The Complex "Ether" Region (1300-1000 cm⁻¹): This region is often the most information-rich for this molecule. It contains overlapping, strong signals from three different C-O bonds: the tertiary alcohol C-O stretch (typically 1210-1100 cm⁻¹), the aryl ether C-O-C stretches (~1250 and ~1035 cm⁻¹), and the multiple C-O stretches of the spiro ketal group.[3][1][2] The presence of multiple strong bands in this area is a key indicator of the molecule's structure. Ketals are known to give rise to four or five strong bands in this region.[2]
A Comparative Approach to Spectral Validation
To substantiate our peak assignments, we compare the expected spectrum of this compound with molecules that represent its constituent parts. The most telling comparison is with the starting material for the ketal formation, 1,4-cyclohexanedione, and other related compounds.
| Compound | Key Peak(s) (cm⁻¹) | Significance of the Difference |
| Cyclohexanone | ~1715 (very strong) | The presence of a strong C=O stretching band is characteristic of a ketone. Its complete absence in the target molecule's spectrum is primary evidence for the successful formation of the ketal. |
| Anisole | ~1249 (strong, asymm. C-O-C) ~1040 (strong, symm. C-O-C) | These two prominent peaks are hallmarks of the aryl-alkyl ether linkage. Their presence in the spectrum of our target molecule confirms the integrity of the methoxyphenyl group. |
| tert-Butanol | ~3370 (broad, O-H) ~1202 (strong, C-O) | This simple tertiary alcohol shows the characteristic broad O-H stretch and a strong C-O stretch in the expected range for tertiary alcohols (1210-1100 cm⁻¹).[1] This helps us locate and confirm the tertiary alcohol functionality in our more complex molecule. |
| 1,4-Dioxaspiro[4.5]decane | Multiple strong bands from 1200-1000 cm⁻¹ | The spectrum of this parent ketal shows the complex C-O stretching patterns inherent to the spirocyclic system.[5] These bands will form the underlying foundation of this region in the target molecule's spectrum. |
This comparative analysis provides a self-validating system. The disappearance of the ketone peak and the appearance of peaks corresponding to the alcohol, anisole, and ketal components provide a robust confirmation of the structure of this compound.
Standard Operating Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for its simplicity and minimal sample preparation.
Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
-
Apply Pressure: Lower the integrated pressure anvil onto the sample until it clicks or indicates that sufficient pressure has been applied. Consistent pressure is crucial for spectral reproducibility and intensity.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The resulting spectrum will be automatically ratioed against the collected background, yielding the absorbance spectrum of the sample.
-
Cleaning: Retract the anvil, and carefully remove the sample powder. Clean the crystal and anvil tip thoroughly with a solvent-dampened swab as described in Step 2.
This protocol ensures the acquisition of a high-quality, reproducible spectrum, free from common artifacts and interferences.
Conclusion
The FTIR spectrum of this compound is rich with information, providing clear and distinct signatures for each of its core functional components. The definitive markers for this molecule are:
-
A broad O-H stretch centered around 3400 cm⁻¹.
-
The complete absence of a strong ketone C=O band around 1715 cm⁻¹.
-
A complex and highly characteristic series of strong C-O stretching bands in the 1300-1000 cm⁻¹ fingerprint region, arising from the tertiary alcohol, the anisole group, and the spiro ketal framework.
By employing a comparative analysis with simpler molecules and adhering to a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this and other similarly complex molecules.
References
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
Unknown. (n.d.). Ketals and acetals infrared spectra. Chemistry Pages. [Link]
-
German, M. (n.d.). IR Spectrum: Alcohols and Phenols. Chem LibreTexts. [Link]
-
Reusch, W. (n.d.). IR Spectroscopy Tutorial: Ketones. Michigan State University Department of Chemistry. [Link]
-
Reddit Community. (2024, August 11). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? r/chemhelp - Reddit. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Trivedi, M. K., et al. (n.d.). FT-IR spectra of control and treated anisole. ResearchGate. [Link]
-
Aplin, R. T., et al. (1965). The syntheses and infrared spectra of some acetals and ketals. RSC Publishing. [Link]
-
Thoreauchem. (n.d.). This compound. [Link]
-
Bartleby. (2021, August 17). IR Spectrum Of Anisole. [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). FTIR spectra of ketal-containing cross-linking polyurethane elastomers. [Link]
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST WebBook. [Link]
Sources
Validating the Structure of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol via X-ray Crystallography
Executive Summary: The Stereochemical Challenge
In the synthesis of opioid analgesics and sigma receptor ligands, 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol serves as a critical quaternary intermediate. Synthesized via Grignard addition to 1,4-dioxaspiro[4.5]decan-8-one, this molecule presents a classic conformational ambiguity: does the hydroxyl group adopt an axial or equatorial orientation relative to the cyclohexane chair?
While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often struggles to definitively assign stereochemistry at quaternary centers lacking vicinal protons. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for absolute structural validation. This guide outlines the comparative utility of analytical methods and provides a rigorous protocol for the crystallographic validation of this specific spiro-compound.
Comparative Analysis: XRD vs. Alternative Methods
For a researcher tasked with validating this intermediate, choosing the right analytical tool is a balance of speed, cost, and resolution.
Table 1: Analytical Performance Matrix
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR (1H/13C/NOESY) | HRMS (Mass Spec) |
| Primary Utility | Absolute 3D configuration & packing | Solution-state connectivity & dynamics | Molecular formula confirmation |
| Stereochem Resolution | High (Unambiguous axial/equatorial assignment) | Medium (Relies on NOE correlations & coupling constants) | None (Cannot distinguish diastereomers) |
| Sample Requirement | Single crystal (0.1–0.5 mm) | Dissolved sample (~5–10 mg) | Trace amount (<1 mg) |
| Limitation | Requires crystalline solid; time-intensive | Ambiguous for quaternary carbons (no | Isomers have identical m/z |
| Validation Confidence | 99.9% | 85% (for this specific scaffold) | N/A (Identity only) |
Why NMR is Insufficient for this Target
In this compound, the C8 carbon is quaternary. There are no protons directly attached to the stereocenter to provide scalar coupling (
Technical Protocol: SC-XRD Validation Workflow
The following protocol ensures the generation of publication-quality crystallographic data.
Phase 1: Synthesis & Purification
-
Reaction: Addition of 4-methoxyphenylmagnesium bromide to 1,4-dioxaspiro[4.5]decan-8-one in dry THF/Ether.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Crucial: Isolate the major diastereomer if a mixture forms, though the spiro-ketal usually directs attack to favor one conformer.
Phase 2: Crystallization (The Critical Step)
The spiro-dioxolane ring adds flexibility, making crystallization challenging. Use Slow Vapor Diffusion .
-
Inner Vial: Dissolve 20 mg of the target compound in 0.5 mL of a "Good Solvent" (e.g., Acetone or Dichloromethane).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 3 mL of a "Bad Solvent" (e.g., Pentane or Hexane).
-
Incubation: Seal the outer jar. Store at 4°C in a vibration-free environment for 3–7 days.
-
Target: Look for block-like or prismatic crystals. Avoid needles (often indicate twinning).
Phase 3: Data Collection & Refinement
-
Source: Mo-Kα radiation (
Å) is preferred for better resolution, though Cu-Kα is acceptable for purely organic light-atom structures. -
Temperature: Collect at 100 K (cryo-cooling) to reduce thermal ellipsoids and freeze ring flip dynamics.
-
Refinement Strategy (SHELXL):
-
Solve structure using Direct Methods (SHELXT).
-
Refine anisotropic displacement parameters for all non-hydrogen atoms.
-
Locate the hydroxyl proton in the difference Fourier map to confirm H-bonding networks.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Structural Validation Workflow
Caption: Step-by-step workflow from synthesis to definitive structural confirmation.
Diagram 2: Decision Matrix (NMR vs. XRD)
Caption: Comparative logic flow demonstrating why XRD is necessary for quaternary centers.
Expected Results & Interpretation
When analyzing the crystallographic data for this compound, focus on these three structural parameters:
A. Cyclohexane Ring Conformation
The cyclohexane ring will likely adopt a chair conformation .[1]
-
Validation: Check the torsion angles within the ring. They should alternate near ±60°. Significant deviation suggests a twist-boat, which might be induced by crystal packing forces or steric clash between the spiro-dioxolane and the aryl group.
B. Axial vs. Equatorial Preference
This is the core question.
-
Scenario A (Equatorial -OH): The bulky 4-methoxyphenyl group is axial . This is generally disfavored sterically (1,3-diaxial interactions).
-
Scenario B (Axial -OH): The bulky 4-methoxyphenyl group is equatorial . This is the thermodynamically favored conformation.
-
Prediction: Expect the Phenyl group to be equatorial and the Hydroxyl group to be axial . The X-ray structure will confirm this by measuring the C(phenyl)-C8-C7-C6 torsion angle.
C. Hydrogen Bonding
The tertiary alcohol is a hydrogen bond donor. In the crystal lattice, expect to see infinite chains of O-H···O interactions, likely involving the ether oxygens of the dioxolane ring or the methoxy group of a neighboring molecule as acceptors.
References
-
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor): BenchChem. "An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine."
-
Grignard Stereoselectivity Principles: Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."
-
Compound Data (CAS 67019-51-6): PubChem. "this compound."[2]
-
General Crystallographic Protocols: NIST WebBook. "1,4-Dioxaspiro[4.5]decane Data."[3][4][5][6][7][8][9][10][11][12]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 3. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane | 5309-15-9 [chemicalbook.com]
- 6. 4746-97-8|1,4-Dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
- 10. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
A Comparative Guide to the Chromatographic Separation of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol and Its Process-Related Impurities
This guide provides an in-depth comparison of chromatographic strategies for the effective separation and analysis of impurities related to 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will explore the rationale behind method development, compare viable chromatographic techniques, and provide detailed, field-tested protocols supported by experimental insights.
The Critical Role of Impurity Profiling
In pharmaceutical development, any component of a drug substance that is not the defined chemical entity is considered an impurity.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities. Effective impurity profiling is not merely a quality control checkpoint; it is a fundamental aspect of drug safety, providing crucial data for process chemists to optimize synthesis routes and for toxicologists to assess potential risks.[4][5] The subject of our study, this compound, is a tertiary alcohol with a spiroketal structure, presenting unique challenges and considerations for analytical method development.
Understanding the Analyte and Its Potential Impurities
A successful separation strategy begins with a thorough understanding of the target molecule and the likely impurities originating from its synthesis.
Physicochemical Properties of this compound
-
Structure: Features a moderately non-polar spiroketal system and a polar tertiary hydroxyl group. The methoxyphenyl group adds a key UV chromophore, essential for detection.
-
Solubility: Generally soluble in organic solvents like methanol, acetonitrile, and dichloromethane.
-
Stability: The ketal linkage is susceptible to hydrolysis under strong acidic conditions, which is a critical consideration for mobile phase selection in reversed-phase HPLC.
Postulated Synthetic Pathway and the Genesis of Impurities
While multiple synthetic routes exist, a common approach involves the Grignard reaction of a protected cyclohexanone derivative. This allows us to predict a profile of potential process-related impurities.
Caption: Postulated synthesis of the target compound and origin of key impurities.
Key Potential Impurities:
-
Impurity A (Starting Material): 1,4-Cyclohexanedione monoethylene ketal. More polar than the final product.
-
Impurity B (Side-Reaction Product): 4,4'-Dimethoxybiphenyl. A common Grignard coupling by-product, significantly more non-polar.
-
Impurity C (Degradation Product): 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Formed by the acid-catalyzed dehydration of the tertiary alcohol. It is more non-polar than the target compound.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is the most critical decision in impurity analysis. It dictates the speed, resolution, and sensitivity of the method.[6]
| Technique | Principle | Advantages | Disadvantages | Applicability to Topic |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Highly versatile, excellent resolution, robust, wide range of columns available.[7] | Requires soluble analytes; potential for on-column degradation with acid-labile molecules. | Excellent. The primary choice for this type of molecule. Careful pH control is necessary to prevent ketal hydrolysis or dehydration. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds.[5] | Not suitable for non-volatile or thermally labile compounds; the target tertiary alcohol may dehydrate at high temperatures.[8] | Moderate. Feasible only with derivatization of the hydroxyl group to increase volatility and thermal stability. This adds complexity to sample preparation. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Fast separations, reduced solvent consumption ("Green Chemistry"), suitable for chiral and achiral separations. | Requires specialized equipment; method development can be less intuitive than HPLC. | Good. A strong alternative to normal-phase HPLC for separating polar compounds and isomers, offering faster analysis times. |
Based on this comparison, RP-HPLC is the most suitable and widely applicable technique for routine quality control of this compound.[9] It offers the best balance of resolution, robustness, and accessibility.
A Deep Dive: Developing a Robust RP-HPLC Method
A systematic, Quality by Design (QbD) approach is essential for developing a robust and reliable HPLC method.[1] Our goal is to achieve baseline separation (Resolution > 2.0) for all key impurities from the main peak and each other.
The Method Development Workflow
The process is iterative, starting with broad screening and moving toward fine-tuning of parameters.
Caption: A systematic workflow for RP-HPLC method development.
Foundational Choices: Column and Mobile Phase Screening
The initial screening step is designed to explore the most critical factors influencing selectivity: stationary phase chemistry and mobile phase pH.[4]
-
Column Chemistry:
-
C18 (L1): A general-purpose, non-polar column. It separates primarily based on hydrophobicity. Impurity B and C, being more non-polar, should be retained longer than the API.
-
Phenyl-Hexyl (L11): This phase offers alternative selectivity. The phenyl groups can induce dipole-dipole and pi-pi interactions with the methoxyphenyl ring of the analyte and impurities, potentially resolving compounds that co-elute on a C18 column.[2][4]
-
-
Mobile Phase pH: A neutral pH (~6.8-7.0) using a phosphate buffer is the logical starting point. This mitigates the risk of acid-catalyzed dehydration of the tertiary alcohol (Impurity C formation) and hydrolysis of the spiroketal.
Supporting Experimental Data & Comparison
A screening experiment was conducted using two columns with a generic gradient of acetonitrile and a 20mM potassium phosphate buffer (pH 7.0).
| Analyte | Column 1: C18 (4.6 x 150 mm, 5 µm) | Column 2: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | ||
| RT (min) | Resolution (Rs) | RT (min) | Resolution (Rs) | |
| Impurity A | 4.2 | - | 5.1 | - |
| API | 8.5 | 12.1 | 9.8 | 11.5 |
| Impurity C | 9.1 | 1.8 | 10.8 | 3.1 |
| Impurity B | 11.5 | 6.5 | 12.5 | 4.9 |
Analysis of Results:
-
The C18 column provided good overall separation, but the resolution between the API and the critical degradation product (Impurity C) was below the target of 2.0.
-
The Phenyl-Hexyl column demonstrated superior selectivity for the API/Impurity C pair (Rs = 3.1), showcasing the benefit of its alternative chemistry. The pi-pi interactions likely altered the retention of Impurity C relative to the API, enhancing their separation. This column is selected for further optimization.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including system suitability criteria.
Protocol 1: Optimized RP-HPLC/UV Method for Purity Analysis
This method is designed for quantifying impurities in routine quality control.
1. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in 50.0 mL of a 50:50 mixture of Acetonitrile:Water (Diluent) to a final concentration of 0.5 mg/mL.
3. System Suitability Test (SST):
-
Inject a standard solution containing the API and known impurities.
-
Resolution: The resolution between this compound and Impurity C must be ≥ 2.5.
-
Tailing Factor: The tailing factor for the main API peak must be between 0.8 and 1.5.[4]
-
Reproducibility: The relative standard deviation (RSD) for five replicate injections of the API peak area must be ≤ 2.0%.
Protocol 2: LC-MS Method for Impurity Identification
This protocol is for the identification and structural confirmation of unknown peaks, often used during process development or degradation studies.[3]
1. Chromatographic Conditions:
-
Utilize the same column and gradient as in Protocol 1, but replace the non-volatile phosphate buffer with a volatile alternative.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Scientist's Note: The use of an acidic modifier is necessary for good peak shape and ionization in the MS source. While there is a risk of on-column degradation, the rapid analysis time and the primary goal of identification (not precise quantification) make this an acceptable trade-off.
-
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan for detection of all ions, with tandem MS (MS/MS) triggered for the most intense peaks to obtain fragmentation data for structural elucidation.[10]
Conclusion
The successful chromatographic separation of impurities in this compound hinges on a systematic method development approach. While several techniques are viable, a well-developed RP-HPLC method offers the most robust and reliable solution for quality control. This guide demonstrates that leveraging alternative column chemistries, such as a Phenyl-Hexyl phase, is a powerful strategy to resolve critical impurity pairs that may co-elute on standard C18 columns. The provided protocols, grounded in established scientific principles and regulatory expectations, serve as a comprehensive framework for researchers and drug development professionals to ensure the purity and safety of this important pharmaceutical intermediate.
References
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
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A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
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Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. Journal of Chromatographic Science, Oxford Academic. [Link]
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A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
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Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. aws.amazon.com. [Link]
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Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
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Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
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1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. [Link]
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8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane. ChemBK. [Link]
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Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
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Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]
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An Introduction to Chromatographic Separations. University of Babylon. [Link]
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Chromatographic Methods. University of Babylon. [Link]
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Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. PubMed. [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
This guide provides an in-depth comparison and technical overview of the elemental analysis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS No: 67019-51-6), a key intermediate in various synthetic applications. For researchers in synthetic chemistry and drug development, verifying the elemental composition of a newly synthesized compound is a foundational step, confirming its empirical formula and providing a primary indication of purity. This document will compare the theoretical elemental composition with expected experimental outcomes, discuss alternative analytical methodologies, and provide a detailed protocol for analysis.
The Critical Role of Elemental Analysis in Compound Verification
Elemental analysis is a cornerstone of chemical characterization. It determines the mass fraction of each element within a sample, allowing for the calculation of its empirical formula. For a compound like this compound, which is often synthesized through multi-step reactions, elemental analysis serves as an indispensable, quantitative check. While spectroscopic methods like NMR and Mass Spectrometry provide detailed structural and molecular weight information, they do not directly measure elemental ratios. Elemental analysis provides this orthogonal data, and a result that aligns with theoretical values significantly increases confidence in the compound's identity and purity. A discrepancy, on the other hand, can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Theoretical Composition of this compound
The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This provides the benchmark against which experimental results are measured.
-
Molecular Weight: 264.32 g/mol
-
Atomic Weights Used: C = 12.011, H = 1.008, O = 15.999
Based on this, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 68.16% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 7.63% |
| Oxygen | O | 15.999 | 4 | 63.996 | 24.21% |
| Total | 264.321 | 100.00% |
Table 1: Theoretical elemental composition of this compound.
Experimental Data Comparison and Interpretation
While specific experimental datasets for this exact compound are not always published in readily accessible literature, a typical Certificate of Analysis from a reputable supplier or a properly executed in-house analysis should yield results within a narrow margin of the theoretical values.
| Element | Theoretical % | Expected Experimental % | Acceptable Deviation |
| Carbon (C) | 68.16 | 68.16 ± 0.40 | ± 0.40% |
| Hydrogen (H) | 7.63 | 7.63 ± 0.40 | ± 0.40% |
Table 2: Comparison of theoretical and expected experimental elemental analysis values.
Interpreting Deviations: It is standard practice in the field to accept experimental values that are within ±0.4% of the theoretical values. Deviations outside this range require careful investigation.
-
Low Carbon, High Hydrogen/Oxygen: This may suggest the presence of residual water or alcohol solvents (e.g., ethanol, methanol) in the sample. The compound's hydroxyl group can make it susceptible to moisture absorption.
-
High Carbon, High Hydrogen: This could indicate contamination with a hydrocarbon-rich impurity, such as residual grease from glassware or a non-polar side product.
-
Systematically Low Values: If all elemental percentages are proportionally low, it may point to the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not contain C or H.
A Holistic Approach: Complementary Analytical Techniques
Elemental analysis provides one crucial piece of the puzzle. For comprehensive characterization, it must be integrated with other analytical techniques. Each method offers unique insights, and together they provide a self-validating system for structural confirmation and purity assessment.
| Technique | Primary Information Provided | Advantages for This Molecule | Limitations |
| Elemental Analysis | Elemental ratios, empirical formula | Quantitative, confirms basic formula, sensitive to solvent/inorganic impurities. | Provides no structural information (connectivity, stereochemistry). |
| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of atoms, connectivity | Unambiguously confirms the carbon-hydrogen framework and functional groups. | Less sensitive to non-protonated impurities (e.g., salts, silica). |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirms the molecular formula (via high-resolution MS) and provides structural clues. | Isomer differentiation can be challenging; not inherently quantitative. |
| HPLC/GC | Purity, number of components | Quantifies purity with high precision, separates impurities for identification.[3] | Requires a suitable chromophore (for UV detection) or volatility (for GC). |
| FTIR Spectroscopy | Presence of functional groups | Quickly confirms the presence of key groups like -OH (alcohol) and C-O (ether/ketal). | Provides limited information on the overall molecular structure. |
Table 3: Comparison of elemental analysis with other key analytical techniques.
The following workflow illustrates how these techniques work in concert to fully characterize a synthesized compound.
Figure 1: A representative workflow for the comprehensive characterization of a synthetic compound, highlighting the critical, confirmatory role of Elemental Analysis.
Experimental Protocol: CHN/O Combustion Analysis
The most common method for determining carbon, hydrogen, and nitrogen content is automated combustion analysis. Oxygen is typically determined by pyrolysis in a separate analysis.
Principle: A small, precisely weighed sample is combusted in a pure oxygen environment at high temperatures (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are passed through a series of traps and detectors to quantify each component.[4]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents and water. Drying under high vacuum for several hours is recommended.
-
Using an ultra-microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight to at least 5 decimal places.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This calibration creates the response factors used to quantify the sample's combustion products. Run the standard until consistent results are obtained.
-
-
Sample Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
-
A pulse of pure O₂ is introduced, leading to flash combustion.
-
The resulting gas mixture flows through a reduction furnace (to convert nitrogen oxides to N₂) and then through specific absorbent traps or a gas chromatography column to separate CO₂, H₂O, and N₂.
-
The separated gases are measured by a thermal conductivity detector (TCD).
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the weight percentage of each element (C, H, N).
-
For oxygen analysis, the sample is pyrolyzed in a helium/hydrogen atmosphere, converting oxygen to carbon monoxide (CO), which is then quantified.
-
Compare the final experimental percentages to the theoretical values calculated in Section 2.
-
Conclusion
The elemental analysis of this compound is a critical and quantitative method for verifying its empirical formula, C₁₅H₂₀O₄. While modern spectroscopic techniques provide rich structural detail, elemental analysis remains the gold standard for confirming elemental composition. For researchers, achieving experimental results for carbon (68.16%) and hydrogen (7.63%) within a ±0.4% tolerance provides strong, independent evidence of the compound's identity and purity. When used as part of the comprehensive analytical workflow shown, it underpins the trustworthiness and scientific integrity of synthetic research.
References
-
Thoreauchem. This compound. [Link]
-
NIST. abscisic acid, Me. NIST Chemistry WebBook. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Stoichiometry: Elemental Analysis. [Link]
-
Chemistry LibreTexts. Empirical Formulas from Analysis. [Link]
-
University of Calgary, Department of Chemistry. Combustion and Elemental Analysis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
